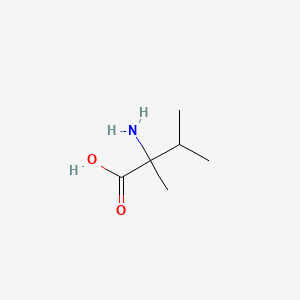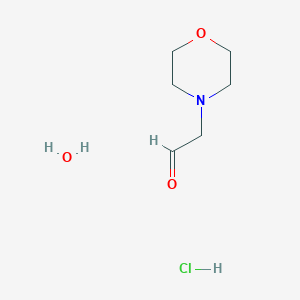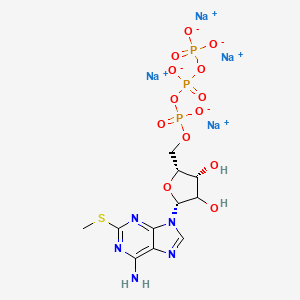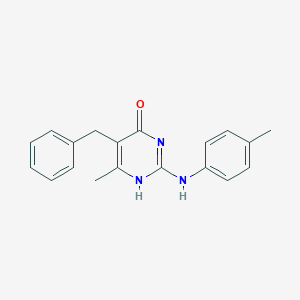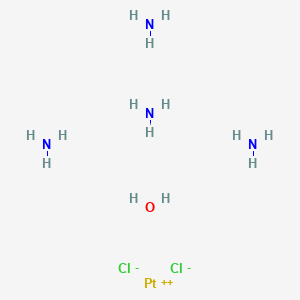
Azane;platinum(2+);dichloride;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;platinum(2+);dichloride;hydrate, also known as Tetraammineplatinum(II) chloride monohydrate, is a compound with a variety of names . It has a molecular formula of Cl2H14N4OPt .
Synthesis Analysis
Tetraammineplatinum(II) chloride monohydrate is used as a catalyst in chemical synthesis and as a precursor for platinum catalysts . It has pharmaceutical applications and is used in proteomics research . It is also used in the preparation of Pt catalysts supported on reduced graphite oxide (RGO) .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Cl2H14N4OPt . The InChI representation of the compound is InChI=1S/2ClH.4H3N.H2O.Pt/h21H;41H3;1H2;/q;;;;;;;+2/p-2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.13 g/mol . It has a density of 2.7 and a melting point of 250°C . It is soluble in water .Mecanismo De Acción
While the specific mechanism of action for Azane;platinum(2+);dichloride;hydrate is not detailed in the sources I have access to, platinum compounds like Cisplatin act via non-cell cycle-specific cytotoxicity, which is achieved through the covalent binding of platinum to the purine bases guanine and adenine .
Propiedades
IUPAC Name |
azane;platinum(2+);dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620570 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13933-33-0 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



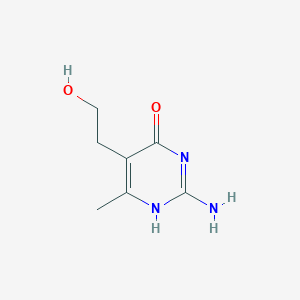

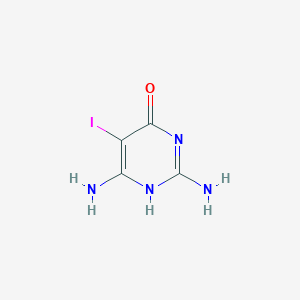
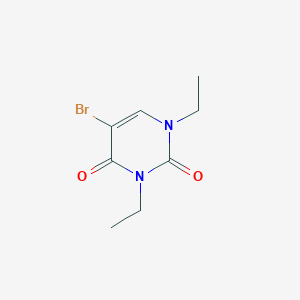
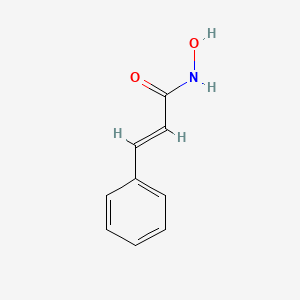
![4-{4,5-Bis[(4-methylpiperidino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)
![9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate](/img/structure/B7804373.png)

